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molecular formula C19H25NO2 B8479809 4-[5-(Octyloxy)pyridin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one CAS No. 124501-16-2

4-[5-(Octyloxy)pyridin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one

Cat. No. B8479809
M. Wt: 299.4 g/mol
InChI Key: JGPVJOWFZWPXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05045228

Procedure details

The intended compound was synthesized from 4-hydroxybenzamidine hydrochloride and β-dimethylamino-α-octyloxyacrolein by customary procedures by using sodium methoxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
β-dimethylamino-α-octyloxyacrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[OH:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=N)=[CH:5][CH:4]=1.CN(C)[CH:14]([CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])[CH2:15][O:16][C:17]([CH:19]=[CH2:20])=O.[CH3:28][O-].[Na+]>>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]2[CH:20]=[CH:19][C:17]([O:16][CH2:15][CH2:14][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])=[CH:28][N:9]=2)=[CH:10][CH:11]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.OC1=CC=C(C(=N)N)C=C1
Name
β-dimethylamino-α-octyloxyacrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(COC(=O)C=C)CCCCCC)C
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)C1=NC=C(C=C1)OCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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